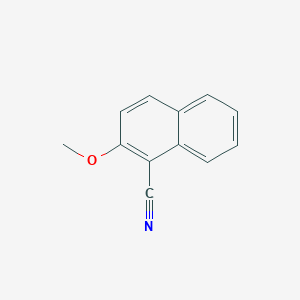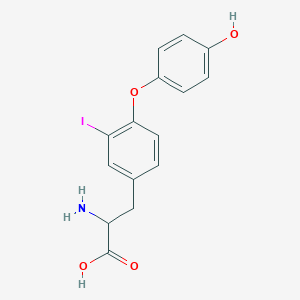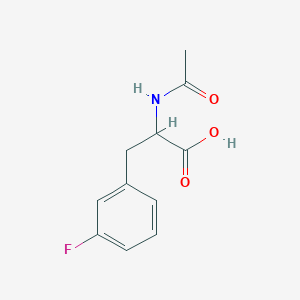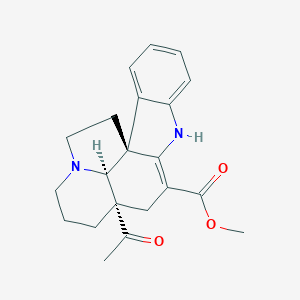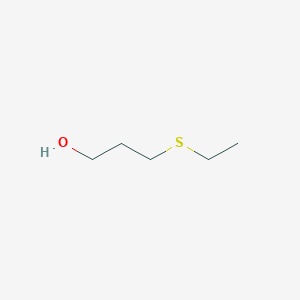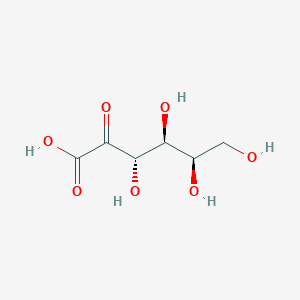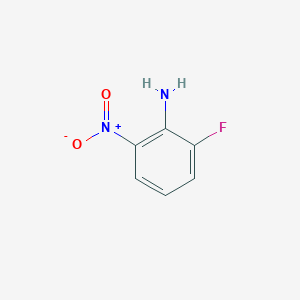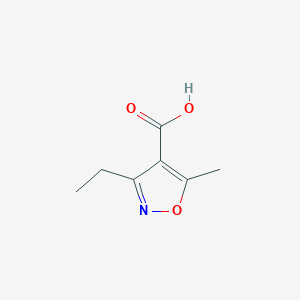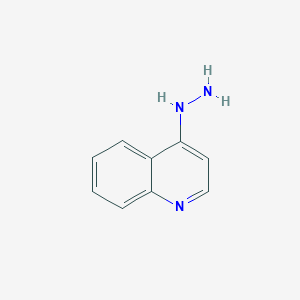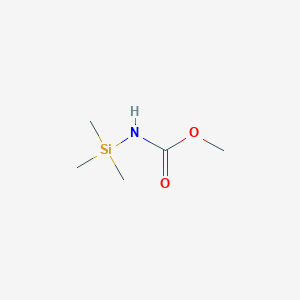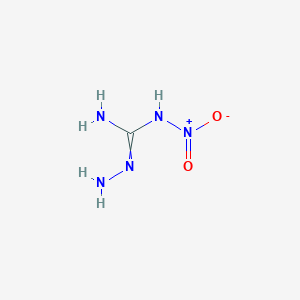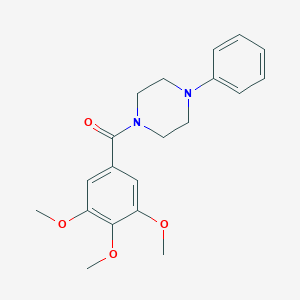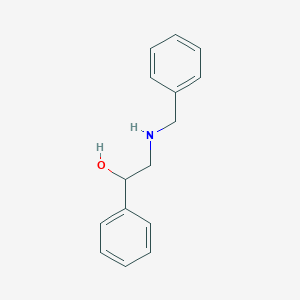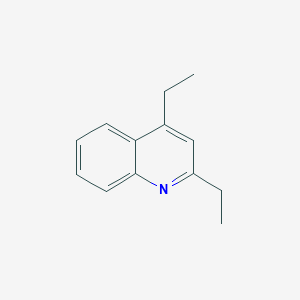
2,4-Diethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethylquinoline, also known as DEQ, is a heterocyclic compound that belongs to the quinoline family. It is a yellow crystalline powder with a molecular formula of C13H13N and a molecular weight of 183.25 g/mol. DEQ has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine. In
Wirkmechanismus
The mechanism of action of 2,4-Diethylquinoline is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. Studies have shown that 2,4-Diethylquinoline can inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase and cyclin-dependent kinase. 2,4-Diethylquinoline has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemische Und Physiologische Effekte
2,4-Diethylquinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-Diethylquinoline can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. 2,4-Diethylquinoline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2,4-Diethylquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Diethylquinoline has several advantages as a research tool, including its low cost, easy synthesis, and high stability. However, there are also limitations to its use in lab experiments. 2,4-Diethylquinoline has low solubility in water, which can make it difficult to use in biological assays. In addition, 2,4-Diethylquinoline has a relatively low fluorescence intensity, which can limit its use as a fluorescent probe.
Zukünftige Richtungen
For research on 2,4-Diethylquinoline include the development of more efficient synthesis methods and the investigation of its potential use as a therapeutic agent for neurodegenerative diseases.
Synthesemethoden
The synthesis of 2,4-Diethylquinoline can be achieved through various methods, including the Skraup synthesis, Pictet-Spengler reaction, and Friedländer synthesis. The Skraup synthesis is the most commonly used method, which involves the reaction of aniline, glycerol, and sulfuric acid in the presence of a catalyst such as copper sulfate. The reaction produces a mixture of quinoline derivatives, including 2,4-Diethylquinoline, which can be separated and purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4-Diethylquinoline has been extensively studied for its potential applications in various scientific fields. In chemistry, 2,4-Diethylquinoline has been used as a ligand in coordination chemistry and as a fluorescent probe for metal ions. In biology, 2,4-Diethylquinoline has been studied for its potential use as an anticancer agent and as a fluorescent probe for biological imaging. In medicine, 2,4-Diethylquinoline has been investigated for its potential use as an anti-inflammatory agent and as a therapeutic agent for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
17507-22-1 |
|---|---|
Produktname |
2,4-Diethylquinoline |
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2,4-diethylquinoline |
InChI |
InChI=1S/C13H15N/c1-3-10-9-11(4-2)14-13-8-6-5-7-12(10)13/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
GDBOWGDEXZGFQM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC2=CC=CC=C21)CC |
Kanonische SMILES |
CCC1=CC(=NC2=CC=CC=C21)CC |
Synonyme |
2,4-Diethylquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



